1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are characterized by their fused benzene and imidazole rings. This specific compound features a sulfonyl group attached to a benzimidazole moiety, along with an ethyl and methoxy substitution on the phenyl ring. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis and characterization of 1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole are typically documented in scientific literature related to organic chemistry and drug development. Its relevance is often highlighted in studies focusing on new therapeutic agents, particularly those targeting specific biological pathways.
This compound can be classified under several categories:
The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole can be approached through various methods. A common synthetic route involves the following steps:
The molecular structure of 1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole can be represented as follows:
1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole can undergo various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole is primarily investigated in biological assays.
Research studies may provide quantitative data regarding binding affinities, inhibition constants, or other pharmacodynamic properties.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and High Performance Liquid Chromatography are essential for characterizing this compound.
1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole may find applications in several scientific fields:
The benzimidazole nucleus—a bicyclic aromatic system comprising fused benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its exceptional versatility and bioisosteric properties. This amphoteric heterocycle exhibits both weakly basic (pKa ~5.6 for conjugate acid) and acidic (pKa ~12.8 for NH proton) characteristics, enabling diverse interactions with biological targets [3] [5]. Approximately 75% of clinically approved drugs incorporate nitrogen-containing heterocycles, with benzimidazole derivatives prominently represented across multiple therapeutic domains [3]. Their structural similarity to purine nucleotides facilitates intrinsic binding to enzymatic pockets, while the C2 and N1 positions provide synthetic handles for pharmacophore optimization.
Table 1: Clinically Approved Benzimidazole-Based Drugs and Applications
Compound Name | Therapeutic Category | Biological Target |
---|---|---|
Omeprazole | Antiulcerative | H⁺/K⁺ ATPase pump |
Albendazole | Anthelmintic | Tubulin polymerization |
Telmisartan | Antihypertensive | Angiotensin II receptor |
Candesartan | Antihypertensive | Angiotensin II receptor |
Ridinilazole (Phase III) | Antibacterial | C. difficile cell division |
This scaffold’s adaptability is evidenced by its capacity to yield derivatives with anticancer, antiviral, antihypertensive, and notably, anti-inflammatory activities [5]. The anti-inflammatory potential specifically arises from benzimidazole’s ability to engage critical targets like cyclooxygenases (COX-1/COX-2), cannabinoid receptors (CB1/CB2), bradykinin receptors, and 5-lipoxygenase activating protein (FLAP) through strategic substituent patterning [3]. For instance, C2-substituted benzimidazoles demonstrate TRPV1 modulation, while N1-alkyl variants influence bradykinin receptor affinity.
Sulfonyl-functionalized benzimidazoles represent a pharmacologically significant subclass, first gaining prominence with proton-pump inhibitors (PPIs) like omeprazole. The sulfonyl group (-SO₂-) acts as a critical pharmacophore by enabling hydrogen bonding with enzymatic residues and enhancing molecular rigidity, thereby improving target specificity [6]. Synthetic methodologies for these compounds evolved from classical condensation approaches (e.g., o-phenylenediamine with sulfonyl chlorides) to advanced catalytic strategies. Notably, Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions now enable precise functionalization at previously challenging positions like C5/C6 of the benzimidazole core [6].
The transition from gastric acid modulation to anti-inflammatory applications marked a pivotal shift in sulfonylbenzimidazole research. Early compounds like 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole (EVT-1334860) demonstrated structure-dependent interactions with COX-2 and cannabinoid receptors, establishing proof-of-concept for inflammation targeting . Key structural determinants emerged:
1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole (PubChem CID: 9267370; C₁₆H₁₆N₂O₃S) represents a strategically designed molecule addressing limitations in prior sulfonylbenzimidazole candidates [1]. While chlorinated analogs (e.g., 5-Cl derivatives) show promising anti-inflammatory activity, their metabolic instability and potential off-target effects necessitate optimized variants. The ethyl substituent at C5 of the phenyl ring introduces a balanced hydrophobic profile—enhancing lipid solubility without excessive steric bulk—which theoretically improves CNS penetration for neuroinflammatory targeting [3].
Table 2: Comparative Structural Features of Key Sulfonylbenzimidazole Derivatives
Compound | C5 Substituent | Molecular Weight (g/mol) | Key Pharmacological Focus |
---|---|---|---|
1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole | Ethyl (-CH₂CH₃) | 316.38 | CB2 agonism / COX-2 inhibition |
1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole | Chloro (-Cl) | 322.8 | Dual COX/LOX inhibition |
5-Carboxamide-2-sulfonylbenzimidazole (AstraZeneca) | Carboxamide (-CONH₂) | ~300 (avg.) | Selective CB2 agonism |
Structure-activity relationship (SAR) analysis reveals that C5/C6 benzimidazole substitutions profoundly influence target specificity:
Despite these advances, no prior studies have comprehensively evaluated the ethyl-vs-chloro dichotomy at C5 or quantified the impact of ethyl’s electron-donating capacity on sulfonyl group reactivity. Furthermore, synthetic routes for C5-alkylated variants remain underdeveloped compared to halogenated analogs [6]. This molecule thus embodies a targeted strategy to leverage hydrophobic optimization while addressing synthetic and mechanistic gaps in sulfonylbenzimidazole therapeutics.
Table 3: Key Molecular Descriptors of 1-(5-Ethyl-2-methoxyphenyl)sulfonylbenzimidazole
Descriptor | Value | Computational/Experimental Source |
---|---|---|
Molecular Formula | C₁₆H₁₆N₂O₃S | PubChem CID 9267370 [1] |
Exact Mass | 316.09 g/mol | PubChem [1] |
Hydrogen Bond Acceptors | 5 | Rule-of-Five Calculation |
Hydrogen Bond Donors | 0 | Rule-of-Five Calculation |
Topological Polar Surface Area | 77.4 Ų | PubChem [1] |
Lipophilicity (cLogP) | ~3.2 (estimated) | Analog-Based Prediction |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1